![molecular formula C19H29N3O2 B2412422 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide CAS No. 922033-83-8](/img/structure/B2412422.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Molecular Structure Analysis
The indole group in the compound is aromatic in nature, which means it has a stable ring structure that can participate in pi stacking interactions . The morpholinoethyl group could potentially participate in hydrogen bonding or dipole-dipole interactions.Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole group could potentially make the compound relatively non-polar and lipophilic .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One study presents an orally active, water-soluble neurokinin-1 receptor antagonist with significant pre-clinical efficacy in emesis and depression models (Harrison et al., 2001). This highlights the potential for compounds with similar molecular frameworks to be used in the development of treatments for nausea and depressive disorders.
Cannabinoid Receptor Interaction
Another research focus is on the molecular interaction of cannabinoid receptor antagonists, which explores the antagonistic properties of compounds with structural features akin to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide. These studies help in understanding the pharmacodynamics of cannabinoid receptors, which could lead to novel therapeutic agents for a range of conditions (Landsman et al., 1997).
Synthesis and Characterization of Ionic Liquids
Research into the synthesis and characterization of N-butyl-N-methyl morpholine bromide as an intermediate of ionic liquids demonstrates the compound's utility in creating substances with high water absorbability and thermal stability. This could have implications for industrial processes and the development of novel materials (Feng Rui-jiang, 2012).
Bioconversion Applications
The bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34 is another area of interest. This study showcases the use of biocatalysts for the production of butyramide, a key chemical commodity. Such research opens up sustainable pathways for chemical synthesis, leveraging the specificity and efficiency of biological systems (Raj et al., 2007).
Neuroprotective Effects of Pyrano[3,2-c]chromene Derivatives
Lastly, the synthesis and evaluation of novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety for their neuroprotective effects provide insight into potential treatments for neurodegenerative diseases. These compounds have shown significant activity against acetylcholinesterase, suggesting their potential in managing conditions like Alzheimer's disease (Sameem et al., 2017).
Wirkmechanismus
Target of Action
Similar indolin-2-one derivatives have been designed asacetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.
Mode of Action
Similar compounds have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-19(23)20-14-18(22-9-11-24-12-10-22)15-5-6-17-16(13-15)7-8-21(17)2/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYHBVSCWKTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)butyramide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.